molecular formula C11H24ClN B13095047 Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride

Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride

Cat. No.: B13095047
M. Wt: 205.77 g/mol
InChI Key: JVXXWMFMZYAVCA-UHFFFAOYSA-N
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Description

Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of cyclohexylamine, where the cyclohexane ring is substituted with a tert-butyl group and a methyl group in a cis configuration. The hydrochloride form indicates that it is a salt, which often enhances the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the tert-butyl and methyl groups.

    Formation of Intermediate: The intermediate compound is formed through a Grignard reaction, where tert-butyl magnesium chloride reacts with cyclohexanone to form tert-butyl cyclohexanol.

    Amine Introduction: The hydroxyl group is then converted to an amine group through reductive amination, using reagents such as ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions, utilizing similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexylamines, ketones, and aldehydes, depending on the specific reaction and conditions.

Scientific Research Applications

Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Cis-1-tert-Butyl-4-methylcyclohexane: A similar compound with a different functional group, used in organic synthesis.

    N-Boc-cis-4-Fluoro-L-proline methyl ester: Another related compound with different substituents, used in peptide synthesis.

Uniqueness

Cis-4-tert-Butyl-1-methylcyclohexylamine hydrochloride is unique due to its specific structural configuration and the presence of both tert-butyl and methyl groups in a cis arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H24ClN

Molecular Weight

205.77 g/mol

IUPAC Name

4-tert-butyl-1-methylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C11H23N.ClH/c1-10(2,3)9-5-7-11(4,12)8-6-9;/h9H,5-8,12H2,1-4H3;1H

InChI Key

JVXXWMFMZYAVCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C)N.Cl

Origin of Product

United States

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